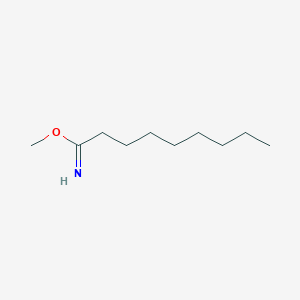

Methyl nonanimidate

Description

Methyl nonanimidate, chemically identified as Methyl 2-(Nonanoylamino)propanoate (N-Nonanoyl Alanine Methyl Ester), is an alanine-derived ester-amide hybrid compound. It is synthesized via carbodiimide (CDI)-mediated amide coupling between nonanoic acid and methyl alaninate in anhydrous tetrahydrofuran (THF) . The reaction yields a white crystalline solid with a melting point of 36.9–38.8 °C and a purity of >98% (HPLC-MS). Its structure is confirmed by $^1$H-NMR, $^13$C-NMR, and ESI-HRMS data, which validate the presence of the nonanoyl chain, methyl ester group, and alanine backbone .

This compound is notable for its dual functional groups: the ester moiety enhances lipophilicity, while the amide group contributes to hydrogen bonding, making it suitable for applications in medicinal chemistry (e.g., prodrug design) and material science .

Properties

Molecular Formula |

C10H21NO |

|---|---|

Molecular Weight |

171.28 g/mol |

IUPAC Name |

methyl nonanimidate |

InChI |

InChI=1S/C10H21NO/c1-3-4-5-6-7-8-9-10(11)12-2/h11H,3-9H2,1-2H3 |

InChI Key |

WQDVZXSVWZMSGO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(=N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl nonanimidate can be synthesized through the esterification of nonanoic acid with methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of nonanoic acid with methanol in the presence of a strong acid catalyst. The reaction mixture is heated to a specific temperature to achieve optimal conversion rates. The product is then purified through distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Methyl nonanimidate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form nonanoic acid.

Reduction: It can be reduced to form nonanol.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Nonanoic acid.

Reduction: Nonanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl nonanimidate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

Biology: It is used in the study of lipid metabolism and as a model compound for studying ester hydrolysis.

Industry: It is used as a solvent and as an intermediate in the production of fragrances and flavors.

Mechanism of Action

Methyl nonanimidate can be compared with other fatty acid methyl esters, such as methyl octanoate and methyl decanoate. These compounds share similar chemical properties but differ in their chain lengths, which can affect their physical properties and reactivity. This compound is unique due to its specific chain length, which provides a balance between hydrophobicity and reactivity, making it suitable for various applications.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Medicinal Chemistry: this compound derivatives show promise as prodrugs due to their hydrolytic stability and bioavailability .

- Material Science: Its amphiphilic nature enables use in surfactant formulations, outperforming purely ester-based compounds like Methyl nonanoate in micelle formation .

- Limitations: Compared to N-Nonanoyl Glycine Methyl Ester, this compound’s longer carbon chain reduces solubility in polar solvents (e.g., water solubility <0.1 mg/mL), limiting its applicability in aqueous systems .

Q & A

Q. What are the established synthetic routes for methyl nonanimidate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via esterification or amidification reactions. Key variables include catalyst selection (e.g., acid/base catalysts), solvent polarity, and temperature control. For example, optimizing stoichiometric ratios of nonanoic acid derivatives and methanol under reflux conditions can enhance yield, while purification via column chromatography improves purity. Methodological rigor in documenting reaction parameters (e.g., time, pressure) is critical for reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming molecular structure, with specific attention to methyl ester proton signals (~3.6–3.8 ppm) and carbonyl carbon resonances (~170 ppm). Infrared (IR) spectroscopy can validate ester functional groups (C=O stretch at ~1740 cm⁻¹). Mass spectrometry (MS) provides molecular ion peaks ([M+H]⁺) for exact mass confirmation. Researchers must report instrumentation parameters (e.g., NMR field strength, MS ionization mode) to ensure data comparability .

Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

Stability studies require controlled degradation experiments, such as incubating the compound in buffered solutions (pH 2–12) at temperatures ranging from 25°C to 60°C. High-performance liquid chromatography (HPLC) or gas chromatography (GC) can quantify degradation products. Statistical models (e.g., Arrhenius plots) predict shelf life, while Fourier-transform infrared (FTIR) spectroscopy monitors structural changes. Negative controls and triplicate sampling are mandatory to minimize experimental bias .

Q. What are the best practices for reporting synthetic yields and purity metrics in this compound studies?

Yields should be calculated as percentage theoretical yield, with purity assessed via chromatographic methods (e.g., HPLC area-percent). Report retention times, column specifications, and detection wavelengths. For solid samples, include melting point ranges and differential scanning calorimetry (DSC) data. Adhere to significant figure conventions (e.g., ≤3 digits for instrument-derived values) and disclose any corrections (e.g., internal standardization) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, logP) of this compound across studies?

Discrepancies often arise from methodological differences (e.g., solvent selection, temperature). Systematic meta-analyses should compare experimental conditions, followed by standardized validation assays. For solubility, use shake-flask methods with UV-Vis quantification; for logP, employ octanol-water partitioning with LC-MS validation. Cross-referencing with computational predictions (e.g., COSMO-RS) can identify outliers .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel reaction environments?

Density Functional Theory (DFT) calculations can simulate reaction pathways, focusing on transition states and activation energies. Molecular dynamics (MD) simulations assess solvent effects, while Quantitative Structure-Property Relationship (QSPR) models correlate structural descriptors (e.g., Hammett constants) with reactivity. Validate predictions with experimental kinetic studies (e.g., stopped-flow techniques) .

Q. How should researchers address spectral ambiguities (e.g., overlapping NMR signals) in this compound characterization?

Advanced NMR techniques, such as 2D-COSY or HSQC, resolve signal overlap by correlating proton and carbon shifts. Deuterated solvents and variable-temperature NMR reduce broadening effects. For complex mixtures, hyphenated techniques (e.g., LC-NMR) isolate intermediates. Always compare data with reference spectra from databases like ChemSpider or PubChem .

Q. What strategies optimize the scalability of this compound synthesis without compromising enantiomeric purity?

Continuous-flow reactors enhance scalability by maintaining precise temperature and mixing control. Chiral catalysts (e.g., organocatalysts) or enzymatic methods (e.g., lipases) preserve stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Process Analytical Technology (PAT) tools, such as in-line IR probes, enable real-time quality control .

Q. How can multi-omics data (e.g., metabolomics, proteomics) be integrated to study this compound’s biological interactions?

Network pharmacology approaches map compound-target interactions using databases like STITCH or ChEMBL. Metabolomic profiling (via LC-MS/MS) identifies pathway perturbations, while surface plasmon resonance (SPR) validates binding affinities. Data integration platforms (e.g., KNIME) align omics datasets with chemical descriptors to generate mechanistic hypotheses .

Q. What FAIR (Findable, Accessible, Interoperable, Reusable) data practices should govern this compound research?

Store raw data (spectra, chromatograms) in repositories like Zenodo or ChemRxiv with standardized metadata (e.g., DOI, experimental conditions). Use open formats (e.g., JCAMP-DX for spectra, SDF for structures) and cite public databases (e.g., PubChem CID). Implement electronic lab notebooks (ELNs) to ensure traceability and compliance with journal mandates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.